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molecular formula C10H15NO B8388965 4-(2-Hydroxyethyl)-phenethylamine

4-(2-Hydroxyethyl)-phenethylamine

Cat. No. B8388965
M. Wt: 165.23 g/mol
InChI Key: SWESRARCMPPTGM-UHFFFAOYSA-N
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Patent
US04278680

Procedure details

The 2-{4-[2-(5-chloro-2-methoxybenzamido)-ethyl]-phenyl}-ethanol (oil) used as starting material is obtained by the acylation of 2-[4-(2-aminoethyl)-phenyl]-ethanol (oil) with 5-chloro-2-methoxybenzoyl chloride in anhydrous methylene chloride in the presence of triethylamine as acid acceptor.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([O:22][CH3:23])=[C:6]([CH:21]=1)[C:7]([NH:9][CH2:10][CH2:11][C:12]1[CH:17]=[CH:16][C:15]([CH2:18][CH2:19][OH:20])=[CH:14][CH:13]=1)=[O:8].C(N(CC)CC)C.C(Cl)[Cl:32]>>[NH2:9][CH2:10][CH2:11][C:12]1[CH:17]=[CH:16][C:15]([CH2:18][CH2:19][OH:20])=[CH:14][CH:13]=1.[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([O:22][CH3:23])=[C:6]([CH:21]=1)[C:7]([Cl:32])=[O:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=CC(=C(C(=O)NCCC2=CC=C(C=C2)CCO)C1)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NCCC1=CC=C(C=C1)CCO
Name
Type
product
Smiles
ClC=1C=CC(=C(C(=O)Cl)C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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